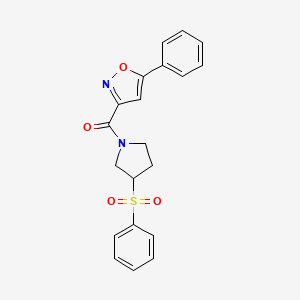

(5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c23-20(18-13-19(26-21-18)15-7-3-1-4-8-15)22-12-11-17(14-22)27(24,25)16-9-5-2-6-10-16/h1-10,13,17H,11-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBAPAWRFUARJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of a pyrrolidine derivative using a sulfonyl chloride in the presence of a base.

Coupling of the Two Fragments: The final step involves coupling the isoxazole and the sulfonylated pyrrolidine through a carbonylation reaction, often using a palladium catalyst under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting sulfonyl groups to sulfides.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Sulfides

Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

(5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with analogous methanone/ethanone derivatives from the evidence, emphasizing structural and synthetic differences:

Structural and Functional Insights

- Phenylisoxazole vs. Indole/Thiophene Moieties : The target’s phenylisoxazole (O/N-containing) may enhance metabolic stability compared to indole () or thiophene (), which are prone to oxidative degradation . Its rigid structure could favor selective binding to hydrophobic enzyme pockets.

- Sulfonyl-Pyrrolidine vs. Triazole/Oxadiazole : The 3-(phenylsulfonyl)pyrrolidine group offers strong electron-withdrawing effects and hydrogen-bond acceptor capacity, contrasting with the hydrogen-bond-rich triazole/oxadiazole systems in . This may reduce off-target interactions compared to semicarbazide derivatives.

- Synthesis Complexity : The target’s synthesis likely involves pyrrolidine sulfonylation and isoxazole coupling, resembling methods in (condensation) and (alkylation). However, the absence of urea/guanidine groups () simplifies purification .

Pharmacological Potential

- Kinase Inhibition : The phenylsulfonyl-pyrrolidine motif is structurally analogous to kinase inhibitors (e.g., ’s imidazo-pyrrolo-pyrazine derivatives), suggesting ATP-competitive binding .

Biological Activity

The compound (5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a synthetic organic molecule notable for its unique structural characteristics, including an isoxazole ring and a pyrrolidine moiety. This article delves into its biological activity, potential applications, and relevant research findings.

Structural Features

The compound features:

- Isoxazole ring : A five-membered heterocyclic structure containing nitrogen and oxygen, which is often associated with various biological activities.

- Pyrrolidine moiety : A five-membered ring containing nitrogen, contributing to the compound's pharmacological properties.

- Phenylsulfonyl group : Enhances solubility and reactivity, making it a candidate for medicinal chemistry applications.

Biological Activity

Preliminary studies indicate that This compound may exhibit several pharmacological properties. Compounds with similar structures typically show activities such as:

- Anti-inflammatory effects

- Antimicrobial properties

- Potential anticancer activity

Further bioassays are necessary to elucidate the specific mechanisms of action and efficacy in biological systems.

Research suggests that compounds containing isoxazole and pyrrolidine structures may interact with various biological targets. For example, studies on related compounds have shown modulation of enzyme activity, receptor binding, and influence on cellular signaling pathways.

2. Case Studies

Several studies have explored the biological effects of structurally related compounds:

These findings suggest that This compound could possess similar or enhanced biological activities due to its unique structural features.

Synthesis and Optimization

The synthesis of this compound can be achieved through various methodologies, which must be optimized for yield and purity. Typical reactions include:

- Formation of the isoxazole ring : Utilizing appropriate reagents to ensure high yield.

- Pyrrolidine attachment : Employing coupling reactions to introduce the pyrrolidine moiety effectively.

Potential Applications

Given its structural characteristics and preliminary biological activity, This compound has potential applications in:

- Drug development : As a lead compound for new therapeutic agents targeting inflammation or microbial infections.

- Research tools : For studying specific biological pathways or disease models.

Q & A

Q. What are the recommended synthetic routes for (5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving the coupling of 5-phenylisoxazole-3-carboxylic acid derivatives with 3-(phenylsulfonyl)pyrrolidine. Key steps include:

- Activation of the carboxylic acid : Use carbodiimides (e.g., EDC or DCC) with catalytic DMAP to form an active ester intermediate.

- Amide bond formation : React the activated ester with 3-(phenylsulfonyl)pyrrolidine under inert conditions (argon/nitrogen) at 0–25°C.

- Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of acid to amine) and using anhydrous solvents (e.g., DCM or THF). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How should researchers characterize the structural features of this compound to confirm its identity?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : H and C NMR to identify proton environments (e.g., isoxazole protons at δ 6.5–7.2 ppm, sulfonyl group at δ 3.1–3.5 ppm) and carbon backbone.

- X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the sulfonyl group and adjacent phenyl rings).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: 409.12) .

Q. What stability and storage conditions are recommended for this compound?

- Methodological Answer : The compound is sensitive to light and moisture. Key storage protocols include:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (e.g., silica gel) in sealed containers.

- Stability Monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products (>95% purity threshold) .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of the sulfonyl-pyrrolidine moiety under varying pH and temperature conditions?

- Methodological Answer : Design a factorial experiment with two independent variables:

- pH Range : Test aqueous/organic buffers (pH 2–12) to assess hydrolysis of the sulfonyl group.

- Temperature Gradient : Incubate samples at 25°C, 40°C, and 60°C for 24–72 hours.

- Analysis : Monitor reaction progress via LC-MS and quantify degradation kinetics using Arrhenius plots. Include controls with inert atmospheres to isolate oxidative effects .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved during structural validation?

- Methodological Answer : Address discrepancies through:

- Variable Temperature (VT) NMR : Determine if dynamic effects (e.g., rotational barriers in the pyrrolidine ring) cause signal splitting.

- COSY/NOESY Experiments : Identify through-space correlations to confirm spatial proximity of protons.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .

Q. What methodologies are suitable for evaluating the compound’s biological activity, such as enzyme inhibition or cytotoxicity?

- Methodological Answer : Use target-specific assays:

- Kinase Inhibition : Screen against PI3Kα or MAPK pathways using fluorescence polarization assays (IC determination).

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM).

- Structure-Activity Relationship (SAR) : Modify the isoxazole or sulfonyl groups and compare bioactivity trends .

Q. How can researchers assess the environmental impact of this compound, including biodegradation and ecotoxicity?

- Methodological Answer : Follow OECD guidelines for environmental risk assessment:

- Biodegradation : Use closed bottle tests (OECD 301D) with activated sludge to measure BOD.

- Ecotoxicity : Conduct acute toxicity assays on Daphnia magna (48-hour LC) and algal growth inhibition tests (72-hour EC).

- Bioaccumulation : Calculate log values (experimental via shake-flask method or computational via ChemAxon) to predict lipid solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.